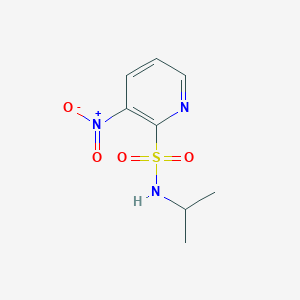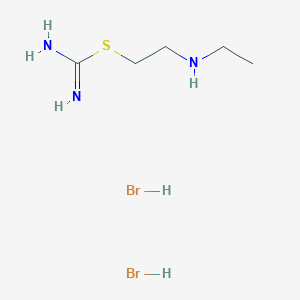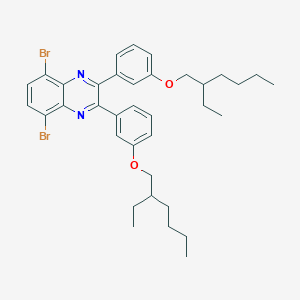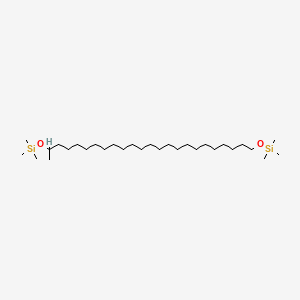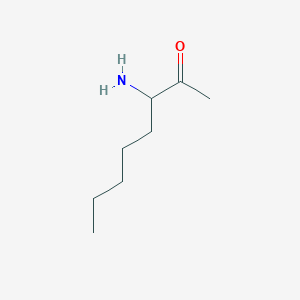
2-Octanone, 3-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octanone, 3-amino- is an organic compound with the molecular formula C8H17NO It is a derivative of 2-octanone, where an amino group is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanone, 3-amino- typically involves the amination of 2-octanone. One common method is the reductive amination of 2-octanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often include mild temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of 2-Octanone, 3-amino- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, biocatalytic methods using transaminases have been explored for the production of optically active amines, including 2-Octanone, 3-amino- .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octanone, 3-amino- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.
Reduction: The carbonyl group in 2-octanone can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acid chlorides or anhydrides are often used in substitution reactions to form amides.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary alcohols.
Substitution: Amides, imines, and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Octanone, 3-amino- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Octanone, 3-amino- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity . The carbonyl group can participate in nucleophilic addition reactions, further modulating the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Octanone: Lacks the amino group, making it less reactive in certain biological contexts.
3-Octanone: Similar structure but with the carbonyl group at a different position, affecting its reactivity and applications.
4-Octanone: Another isomer with distinct chemical properties.
Uniqueness: 2-Octanone, 3-amino- is unique due to the presence of both an amino group and a carbonyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
753386-51-5 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
3-aminooctan-2-one |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
ZOZGRMXVDFHAMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


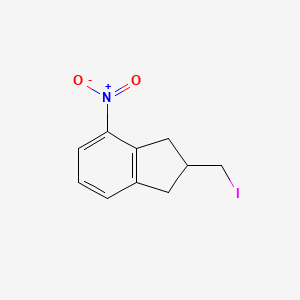
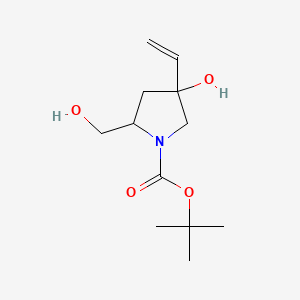
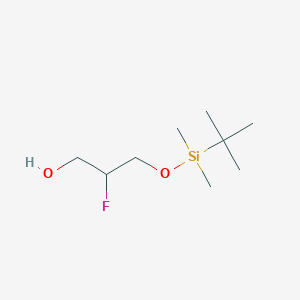
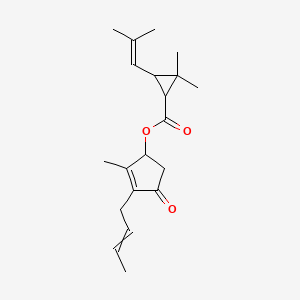
![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
